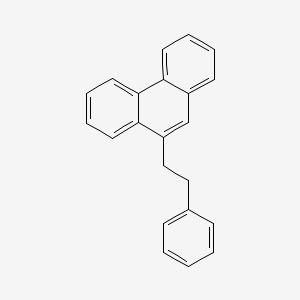
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group and two ester groups at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate typically involves the esterification of 4-methylpyridine-1,3-dicarboxylic acid. One common method includes the reaction of 4-methylpyridine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-methylpyridine-1,3-dicarboxylic acid.
Reduction: 4-methylpyridine-1,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.
類似化合物との比較
Similar Compounds
1,3-Diacetyl-1,4-dihydro-4-methylpyridine: Similar in structure but with acetyl groups instead of ester groups.
4-Methylpyridine-1,3-dicarboxylic acid: The parent acid form of the compound.
Dimethyl 2,4-pyridinedicarboxylate: A related compound with ester groups at different positions.
Uniqueness
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester groups make it a versatile intermediate in organic synthesis, and its potential biological activities make it a compound of interest in medicinal chemistry.
特性
CAS番号 |
105619-13-4 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
dimethyl 4-methyl-4H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-11(10(13)15-3)6-8(7)9(12)14-2/h4-7H,1-3H3 |
InChIキー |
JHLLRACBGZFNJN-UHFFFAOYSA-N |
正規SMILES |
CC1C=CN(C=C1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



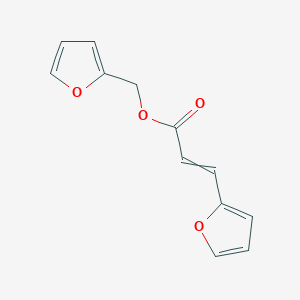
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
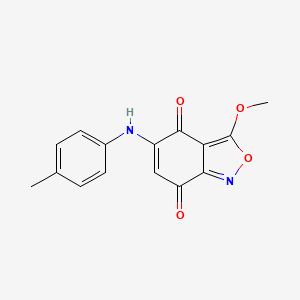
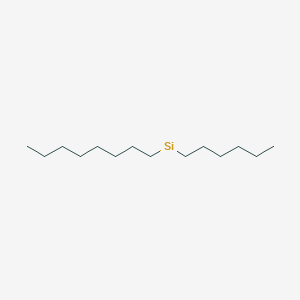

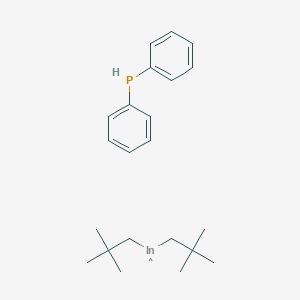
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
